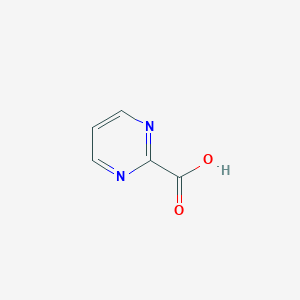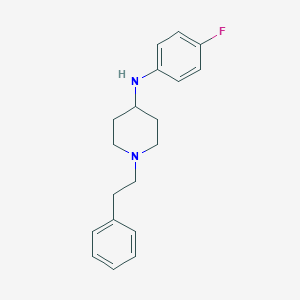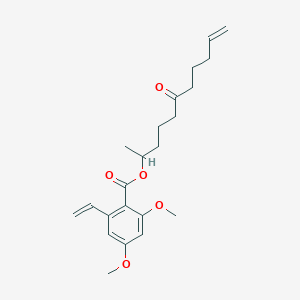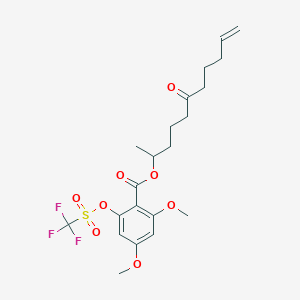
Diethyl 1,1-cyclobutanedicarboxylate
Overview
Description
Preparation Methods
Diethyl 1,1-cyclobutanedicarboxylate can be synthesized through several methods. One common method involves the alkylation of diethyl sodiomalonate with trimethylene dibromide or trimethylene chlorobromide . The reaction typically requires anhydrous conditions and is carried out in the presence of sodium ethoxide in absolute ethanol. The mixture is heated to 80°C and vigorously stirred while the sodium ethoxide solution is slowly added. After the reaction is complete, the product is purified through distillation .
Another method involves the esterification of cyclobutane-1,1-diol with acetic anhydride . This reaction is generally conducted at an appropriate temperature and reaction time to achieve the desired product.
Chemical Reactions Analysis
Diethyl 1,1-cyclobutanedicarboxylate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce cyclobutane-1,1-dicarboxylic acid.
Reduction: It can be reduced to form cyclobutanemethanol.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include sodium ethoxide for alkylation, acetic anhydride for esterification, and reducing agents such as lithium aluminum hydride for reduction . The major products formed from these reactions include cyclobutane-1,1-dicarboxylic acid, cyclobutanemethanol, and various substituted derivatives .
Scientific Research Applications
Diethyl 1,1-cyclobutanedicarboxylate is widely used in scientific research due to its versatility as an intermediate in organic synthesis. Some of its applications include:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including Carboplatin.
Organic Synthesis:
Agrochemicals: It is used in the synthesis of agrochemicals, contributing to the development of new pesticides and herbicides.
Mechanism of Action
The mechanism of action of diethyl 1,1-cyclobutanedicarboxylate primarily involves its role as an intermediate in chemical reactions. It acts as a precursor that undergoes various transformations to form more complex molecules. The molecular targets and pathways involved depend on the specific reactions and end products being synthesized .
Comparison with Similar Compounds
Diethyl 1,1-cyclobutanedicarboxylate can be compared with other similar compounds such as:
Diethyl malonate: Both compounds are used as intermediates in organic synthesis, but diethyl malonate is more commonly used in the synthesis of barbiturates and other pharmaceuticals.
Cyclobutane-1,1-dicarboxylic acid: This compound is a direct hydrolysis product of this compound and is used in similar applications.
Diethyl 3-bromopropylmalonate: This compound is used in the synthesis of various substituted cyclobutane derivatives.
This compound is unique due to its cyclobutane ring structure, which imparts specific chemical properties and reactivity that are valuable in organic synthesis .
Properties
IUPAC Name |
diethyl cyclobutane-1,1-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-3-13-8(11)10(6-5-7-10)9(12)14-4-2/h3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPNJEJSZSMXWSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2063189 | |
| Record name | 1,1-Cyclobutanedicarboxylic acid, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2063189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3779-29-1 | |
| Record name | Diethyl 1,1-cyclobutanedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3779-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl 1,1-cyclobutanedicarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003779291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl 1,1-cyclobutanedicarboxylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9017 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1-Cyclobutanedicarboxylic acid, 1,1-diethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1-Cyclobutanedicarboxylic acid, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2063189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl 1,1-cyclobutanedicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.128 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHYL 1,1-CYCLOBUTANEDICARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7BAH6Z7AN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Diethyl 1,1-cyclobutanedicarboxylate in organic synthesis?
A1: this compound serves as a valuable building block in organic synthesis. Its structure, featuring a cyclobutane ring with two ester groups, makes it a versatile precursor for various transformations. For instance, it can be used in the synthesis of complex molecules like dispiro[2.1.3.1]nonane and trispiro[2.1.1.37.15.13]-dodecane. [] This highlights its utility in constructing polycyclic compounds with potential applications in diverse fields.
Q2: How is this compound synthesized?
A2: One established method for synthesizing this compound involves the alkylation of diethyl malonate with trimethylene chlorobromide. [] This reaction exemplifies a classic C-alkylation strategy, leading to the formation of the desired cyclobutane ring system. This synthetic route highlights the importance of alkylation reactions in constructing cyclic compounds.
Q3: Are there alternative synthetic routes to this compound?
A3: While the provided abstracts don't delve into alternative synthetic routes, the title of one paper, "A New Synthesis of this compound", [] clearly indicates the existence of other methods for its preparation. Exploring these alternative routes could offer advantages in terms of yield, reaction conditions, or accessibility of starting materials. This underscores the dynamic nature of synthetic chemistry, with continuous efforts to optimize synthetic strategies.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(R)-N,N-Dimethyl-3-[(2-nitro-4-sulfamoylphenyl)amino]-4-phenylsulfanylbutanamide](/img/structure/B30518.png)












